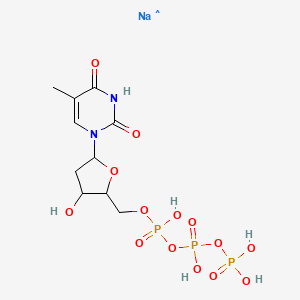
Thymidine 5'-triphosphate sodium salt (dTTP)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-triphosphate sodium salt: is a crucial compound in molecular biology, serving as one of the four natural deoxynucleotides. It plays a vital role in the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases. This compound is essential for DNA replication, repair, and recombination, ensuring the accurate transmission of genetic information from one generation to the next .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt is synthesized via the methylation of deoxyuridine monophosphate by thymidylate synthase . The process involves several steps, including phosphorylation and methylation, to achieve the final triphosphate form.
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt typically involves enzymatic synthesis using thymidine kinase and thymidylate kinase. These enzymes catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate and subsequently to thymidine triphosphate .
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion of thymidine monophosphate to thymidine triphosphate.
Methylation: Methylation of deoxyuridine monophosphate to form thymidine monophosphate.
Common Reagents and Conditions:
Reagents: Thymidine kinase, thymidylate kinase, ATP, and Mg²⁺.
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
- Thymidine monophosphate
- Thymidine diphosphate
- Thymidine triphosphate
Scientific Research Applications
Chemistry: Thymidine 5’-triphosphate sodium salt is used as a substrate in various biochemical assays to study enzyme kinetics and specificity .
Biology: In molecular biology, it is a building block for DNA synthesis, playing a crucial role in DNA replication, repair, and recombination .
Medicine: Thymidine 5’-triphosphate sodium salt is used in polymerase chain reaction (PCR) and DNA sequencing techniques, which are essential for genetic testing, disease diagnosis, and forensic analysis .
Industry: In the biotechnology industry, thymidine 5’-triphosphate sodium salt is used in the production of genetically modified organisms and in the development of new therapeutic agents .
Mechanism of Action
Thymidine 5’-triphosphate sodium salt acts as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, ensuring the accurate transmission of genetic information. The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various cellular processes .
Comparison with Similar Compounds
- Deoxyadenosine 5’-triphosphate
- Deoxyguanosine 5’-triphosphate
- Deoxycytosine 5’-triphosphate
Comparison: Thymidine 5’-triphosphate sodium salt is unique among the deoxynucleotides due to its specific role in the synthesis of thymidine-containing DNA. Unlike deoxyadenosine, deoxyguanosine, and deoxycytosine triphosphates, which pair with thymidine or cytosine, thymidine 5’-triphosphate pairs exclusively with adenine, ensuring the stability and integrity of the DNA double helix .
Properties
Molecular Formula |
C10H17N2NaO14P3 |
|---|---|
Molecular Weight |
505.16 g/mol |
InChI |
InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18); |
InChI Key |
NJAHVUZWRMSTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















